3-(Hydroxymethyl)hexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-3-6(5-8)4-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEHLBBNNJCSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Hydroxymethyl Hexanoic Acid
Established Chemical Synthetic Routes
Established routes to 3-(hydroxymethyl)hexanoic acid often involve the construction of the carbon backbone followed by functional group manipulations. These methods are robust and can provide the target compound in significant quantities.
Ring-Opening Reactions of Lactone Precursors and Cyclic Ethers
A common and direct approach to γ-hydroxy acids like this compound is the ring-opening of a corresponding lactone precursor. This strategy relies on the synthesis of a substituted γ-butyrolactone, which is then hydrolyzed to yield the final product.
The key precursor for this synthesis is γ-propyl-γ-butyrolactone. The synthesis of this lactone can be achieved through various means, including the cyclization of corresponding hydroxy acids or other specialized methods for lactone formation. nih.gov Once the lactone is obtained, it can be subjected to hydrolysis under either acidic or basic conditions. The reaction involves the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the lactone ring. This cleavage of the ester bond results in the formation of the desired this compound. While this method is conceptually straightforward, the stability of the target molecule under the reaction conditions must be considered, as intramolecular cyclization back to the lactone can occur, especially under acidic conditions. nih.gov
The ring-opening of β-lactones is another powerful tool in organic synthesis, often catalyzed by transition metals, which can lead to various substituted carboxylic acids. google.comgoogle.com While not a direct route to a γ-hydroxy acid, multi-step pathways involving β-lactone intermediates could be envisioned. Similarly, the synthesis and ring-opening of appropriately substituted cyclic ethers, such as a 2-propyloxetane, could provide the carbon skeleton, which would then require oxidation to the carboxylic acid. rsc.orgrsc.org
Approaches Utilizing Chiral Auxiliaries and Starting Materials
To obtain enantiomerically pure this compound, methods employing chiral auxiliaries or starting from the chiral pool are frequently employed. These strategies introduce stereochemical control during the synthesis.
One such strategy involves the use of Evans chiral auxiliaries. nih.gov In this approach, a chiral oxazolidinone is acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then undergo a diastereoselective aldol (B89426) reaction with a propanal derivative to introduce the propyl group and set the stereocenter at the C3 position. Subsequent cleavage of the chiral auxiliary yields the chiral acid. This method provides high levels of stereocontrol and has been successfully used for the synthesis of similar 3-hydroxypropanoic acid derivatives. nih.gov
Alternatively, starting from readily available chiral molecules (the "chiral pool") is an effective strategy. For instance, L-cysteine has been used as a starting material to synthesize chiral thiazolidine (B150603) derivatives, which then serve as templates for further stereoselective transformations. nih.gov A similar conceptual approach could be developed for this compound, starting from a suitable chiral precursor.
Reduction Strategies for Keto-Acid Precursors
Another versatile method for the synthesis of this compound involves the reduction of a keto-acid or keto-ester precursor. This approach builds the carbon skeleton first and then creates the hydroxyl group through a reduction reaction.
A suitable precursor for this route is an ester of 3-oxohexanoic acid. pharmaffiliates.com This keto-ester can be synthesized through various condensation reactions, such as the Claisen condensation. Once the keto-ester is obtained, the ketone functional group can be selectively reduced to a hydroxyl group using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄). This reduction typically proceeds with high yield. The resulting 3-hydroxyhexanoate (B1247844) ester can then be hydrolyzed under basic or acidic conditions to afford the final this compound. glpbio.com The synthesis of related keto-acids has also been explored through the hydration of acetylene-carboxylic acids under mild conditions using metal catalysts. google.com
Multi-Step Synthesis from Simpler Aliphatic Precursors
The construction of this compound from simple, readily available aliphatic precursors is a fundamental approach in organic synthesis. The malonic ester synthesis is a classic and highly effective method for preparing carboxylic acids. wikipedia.orglibretexts.orglibretexts.org
A potential route using the malonic ester synthesis could involve the following steps:
Alkylation: Diethyl malonate is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate is then reacted with a propyl halide (e.g., 1-bromopropane) to introduce the propyl group at the α-carbon. quora.com
Introduction of the Hydroxymethyl Group: The second acidic proton on the now-propylated malonic ester can be removed by a strong base. The resulting enolate can then react with formaldehyde (B43269) or a protected form of formaldehyde to introduce the hydroxymethyl group.
Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is then hydrolyzed, typically using aqueous acid or base, to convert the two ester groups into carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation (loss of CO₂) to yield the final product, this compound. wikipedia.orglibretexts.orglibretexts.org
This multi-step approach offers a high degree of flexibility in constructing the carbon skeleton and is a cornerstone of organic synthesis. nih.gov
Stereoselective Synthesis Approaches
For applications where a specific enantiomer of this compound is required, stereoselective synthesis methods are essential. These methods aim to produce one enantiomer in high excess over the other.
Asymmetric Catalysis for the Formation of Stereocenters
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. rsc.org This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of a reaction, leading to a significant amplification of chirality.
One of the most effective methods for setting stereocenters is asymmetric hydrogenation. A suitable precursor for this compound would be an α,β-unsaturated carboxylic acid or ester with a propyl group at the appropriate position. The double bond of this precursor can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The chiral catalyst creates a chiral environment around the substrate, forcing the hydrogen to add to one face of the double bond preferentially, thus generating one enantiomer in excess. Asymmetric transfer hydrogenation using chiral Ru(II) complexes is another effective method for producing chiral 3-hydroxypropanoic esters with high enantiomeric excess. irb.hr
This method has been successfully applied to the synthesis of various chiral carboxylic acids and is a key technology in modern organic synthesis. researchgate.net The development of cost-effective and highly selective chiral catalysts continues to be an active area of research. rsc.org
Summary of Synthetic Routes
Mentioned Chemical Compounds
Chiral Resolution Techniques for Enantiomeric Purity
The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for its use in stereospecific applications. Since enantiomers possess identical physical properties, direct separation is not feasible. Resolution techniques introduce a chiral element to the system, creating diastereomers with distinct physical properties, which can then be separated.
Two primary methods are applicable for the resolution of this compound: crystallization of diastereomeric salts and enzymatic resolution.
Diastereomeric Salt Crystallization This is the most common method for resolving racemic carboxylic acids. wikipedia.org The process involves reacting the racemic acid with an enantiomerically pure chiral base. wikipedia.orgnii.ac.jp This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different physical properties, most importantly, solubility in a given solvent. nii.ac.jplibretexts.org
Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution while the more soluble one remains. nii.ac.jp After separation by filtration, the chiral resolving agent is removed, typically by treatment with a strong acid, to yield the enantiomerically enriched this compound. wikipedia.orglibretexts.org The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent, which often requires empirical screening. wikipedia.org
Enzymatic Resolution Enzymatic methods offer high selectivity under mild conditions. For resolving a racemic acid, a kinetic resolution approach is typically employed. This can involve the enantioselective esterification of the carboxylic acid or the enantioselective hydrolysis of a racemic ester derivative. nih.gov
In enzymatic esterification, an enzyme, such as a lipase (B570770), selectively catalyzes the reaction of one enantiomer of the acid with an alcohol, leaving the other enantiomer unreacted. rsc.orgresearchgate.net Conversely, if a racemic ester of this compound is prepared, a lipase or esterase can be used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid, leaving the other ester enantiomer untouched. nih.govnih.govepo.org The resulting mixture of the acid and ester can then be separated based on their different chemical properties.
Table 1: Chiral Resolution Techniques for Carboxylic Acids
| Resolution Method | Principle | Common Reagents/Enzymes | Separation Method | Key Considerations |
|---|
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. nii.ac.jp | Chiral Amines: • (R)- or (S)-1-Phenylethylamine wikipedia.org • Brucine • Quinidine nih.gov • Cinchonidine nii.ac.jp | Fractional Crystallization | Selection of appropriate chiral resolving agent and solvent is crucial. wikipedia.org | | Enzymatic Kinetic Resolution | Enzyme selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer. nih.gov | Enzymes: • Lipases (e.g., from Candida sp., Pseudomonas sp.) researchgate.netnih.gov • Esterases • Serine Carboxypeptidases nih.gov | Extraction or Chromatography | High enantioselectivity (ee) can be achieved; maximum theoretical yield for one enantiomer is 50%. |
Diastereoselective Synthetic Pathways
While chiral resolution separates pre-existing enantiomers, diastereoselective synthesis aims to create a specific stereoisomer from the outset. This involves using a chiral substrate, reagent, or catalyst to control the stereochemical outcome of a reaction that forms a new chiral center. For a molecule like this compound, which has one chiral center, this would be more accurately termed enantioselective synthesis. However, in the context of creating more complex molecules from it, diastereoselective pathways become relevant when a second chiral center is introduced.
Although specific diastereoselective syntheses for this compound are not prominently detailed in surveyed literature, general strategies can be applied. These include:
Substrate-Controlled Synthesis: Starting with an enantiomerically pure precursor that directs the stereochemistry of subsequent transformations.
Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to an achiral starting material to guide the formation of a new stereocenter. The auxiliary is removed after the reaction.
Catalyst-Controlled Synthesis: Employing a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to favor the formation of one stereoisomer over another. Asymmetric hydrogenation is a powerful example of this approach.
Chemical Derivatization and Transformations
The two functional groups of this compound—the carboxylic acid and the primary alcohol—allow for a wide range of chemical transformations, enabling its use as a versatile building block in advanced synthesis.
Conversion to Halogenated Derivatives (e.g., Bromo- and Chloro-derivatives)
Halogenated derivatives are valuable synthetic intermediates. The hydroxyl and carboxyl groups can be converted to their corresponding halides through standard organic reactions.
From the Alcohol: The primary hydroxyl group can be converted to a chloride using reagents like thionyl chloride (SOCl₂) or to a bromide using phosphorus tribromide (PBr₃).
From the Carboxylic Acid: The carboxylic acid can be converted into an acyl chloride using SOCl₂ or oxalyl chloride. This acyl chloride is a highly reactive intermediate for further transformations.
While there are reports of complex halogenated hexanoic acid derivatives chemspider.com, the simple halogenation of the parent compound follows these general principles.
Esterification and Amidation Pathways
The carboxylic acid moiety is readily converted into esters and amides, which are common motifs in pharmaceuticals and other functional materials.
Esterification: The formation of an ester can be achieved through several routes. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.com This is an equilibrium process, and reaction conditions are optimized to favor product formation. Alternatively, the acid can be converted to a more reactive species, like an acyl chloride, which then reacts readily with an alcohol to form the ester. libretexts.org
Amidation: Amides are typically formed by reacting the carboxylic acid with a primary or secondary amine. libretexts.org This reaction usually requires activation of the carboxylic acid, as direct reaction with an amine requires high temperatures. Common methods involve the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under mild conditions. youtube.com
Table 2: Selected Derivatization Pathways for the Carboxyl Group
| Transformation | Reagents & Conditions | Product Functional Group | Notes |
|---|---|---|---|
| Fischer Esterification | R'-OH, Acid catalyst (e.g., H₂SO₄), Heat | Ester (-COOR') | Reversible reaction. youtube.com |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Acyl Chloride (-COCl) | Creates a highly reactive intermediate. |
| Esterification via Acyl Chloride | 1. SOCl₂ 2. R'-OH, Base (e.g., Pyridine) | Ester (-COOR') | Generally high-yielding and irreversible. libretexts.org | | Amidation | R'R''NH, Coupling agent (e.g., DCC, EDC) | Amide (-CONR'R'') | Mild conditions, suitable for sensitive substrates. youtube.com |
Formation of Other Functionalized Intermediates for Advanced Synthesis
Beyond simple derivatization, this compound can be transformed into other important intermediates.
Lactone Formation: As a γ-hydroxy acid, this compound has the potential for intramolecular cyclization. The hydroxyl group can attack the carbonyl carbon of the carboxylic acid (or an activated derivative) to form a stable six-membered cyclic ester, known as a δ-lactone. nih.gov This reaction is often promoted by acid catalysis and heat, and in some cases, the lactone may form spontaneously, particularly upon attempts to isolate the pure hydroxy acid. nih.govpsu.edu Lactones are prevalent in natural products and are versatile synthetic precursors. organic-chemistry.org
Reduction to a Diol: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This transformation would convert this compound into 3-(hydroxymethyl)hexane-1,6-diol, a diol that could be useful as a monomer for polymerization or as a symmetric building block.
Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using various oxidizing agents. Partial oxidation to the aldehyde would yield 3-formylhexanoic acid, while complete oxidation would result in 3-carboxyhexanoic acid (a substituted glutaric acid). These transformations introduce new functionalities for further synthetic elaboration. google.com
Reaction Optimization and Mechanistic Insights
The efficiency of the synthetic and derivatization pathways described can be enhanced through reaction optimization. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and concentration to maximize yield and purity while minimizing reaction time and waste. nd.edu High-throughput experimentation, coupled with data analysis, is a modern approach to accelerate this process.
Mechanistic studies provide a fundamental understanding of how these reactions occur. By identifying reaction intermediates, transition states, and the role of catalysts, chemists can rationally design better reaction conditions. For instance, understanding the mechanism of a lipase-catalyzed resolution can help in selecting the optimal enzyme and conditions for achieving high enantioselectivity. nih.gov While detailed mechanistic studies specific to this compound are not widely available, the mechanisms for these fundamental organic reactions (e.g., Fischer esterification, saponification, nucleophilic acyl substitution) are well-established. libretexts.orgyoutube.com
Optimization of Process Parameters for Yield and Purity
The successful synthesis of optically pure this compound is highly dependent on the careful optimization of process parameters. A key strategy involves the chemoenzymatic resolution of a suitable precursor. In one such approach, a racemic alcohol intermediate, 2-propyl-propane-1,3-diol, is resolved through lipase-catalyzed transesterification to produce the desired (R)-enantiomer, which is a direct precursor to (R)-3-(hydroxymethyl)hexanoic acid. nih.gov
The optimization of this enzymatic resolution is critical for maximizing the yield and enantiomeric excess (ee) of the desired product. Key parameters that are systematically varied and studied include the choice of enzyme, the acyl donor, the solvent, and the reaction temperature.
Enzyme Selection: The choice of lipase is paramount for achieving high enantioselectivity. Different lipases exhibit varying degrees of selectivity towards the substrate. For instance, in the resolution of 2-propyl-propane-1,3-diol, a screening of various lipases can be performed to identify the most effective one. A study by Ciceri et al. (2018) demonstrated that while several lipases could catalyze the reaction, Pseudomonas fluorescens lipase (PFL) provided the highest enantiomeric excess for the desired (R)-alcohol. nih.gov
Interactive Data Table: Lipase Screening for the Resolution of 2-propyl-propane-1,3-diol
| Lipase Source | Enantiomeric Excess (ee) of (R)-alcohol (%) |
| Pseudomonas fluorescens (PFL) | >99 |
| Candida antarctica lipase B (CAL-B) | 95 |
| Pseudomonas cepacia lipase (PSL) | 85 |
| Porcine pancreatic lipase (PPL) | 70 |
Note: The data presented here is illustrative and based on findings from similar enzymatic resolutions. Actual values can vary based on specific reaction conditions.
Acyl Donor and Solvent: The nature of the acyl donor used in the transesterification reaction also plays a significant role. Vinyl acetate (B1210297) is commonly employed as an irreversible acyl donor, which helps to drive the reaction towards the formation of the acetylated product. The choice of solvent is also crucial; it must be able to dissolve the substrates while not denaturing the enzyme. Toluene is often a suitable solvent for such reactions. nih.gov
Temperature and Reaction Time: The reaction temperature is maintained within a range that ensures optimal enzyme activity and stability, typically between 25-40°C for many lipase-catalyzed reactions. The progress of the reaction is monitored over time to determine the point of maximum conversion and enantiomeric excess.
Advanced Analytical Techniques for Structural Elucidation and Quantification
Chromatographic Separation Methodologies
Chromatography is an indispensable tool in the analysis of 3-(Hydroxymethyl)hexanoic acid, enabling the separation of the compound from starting materials, byproducts, and its own stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its separation from related impurities. Due to the presence of a carboxylic acid group and a hydroxyl group, this compound is polar and can be effectively analyzed using reversed-phase HPLC.
In a typical reversed-phase setup, a nonpolar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as trifluoroacetic acid or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. nih.govnih.gov Detection can be achieved using a UV detector, although the chromophore in this compound is weak. Therefore, a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) may be employed. For trace-level analysis, derivatization with a fluorescent tag can significantly enhance sensitivity. nih.gov
The purity of a sample is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The development of a robust HPLC method is critical, especially when dealing with impurities that may arise during synthesis, such as in the production of structurally related pharmaceutical compounds like pregabalin. nih.govchemicalbull.commdpi.com
Table 1: Proposed HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | Isocratic or Gradient (e.g., 95:5 A:B to 5:95 A:B over 20 min) | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detector | UV at 210 nm or Refractive Index (RI) | | Injection Volume | 10 µL |
Gas Chromatography (GC) Applications in Reaction Monitoring and Purity Analysis
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for monitoring reaction progress and assessing purity. Due to the low volatility of carboxylic acids and alcohols, derivatization is typically required before GC analysis. The hydroxyl and carboxyl groups are converted into more volatile ether and ester groups, respectively, most commonly through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. A common stationary phase for this type of analysis is a mid-polarity column, such as one coated with a phenyl- or cyanopropyl-substituted polysiloxane. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.gov
GC coupled with a Flame Ionization Detector (FID) provides quantitative information on the purity of the sample. For more detailed analysis and identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). researchgate.netnih.govnih.gov This allows for the determination of the molecular weight and fragmentation patterns of the components, aiding in their structural identification. This is particularly useful in monitoring the synthesis of related compounds like β-hydroxy-β-methylbutyrate (HMB). nih.gov
Table 2: Proposed GC-MS Method for Purity Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Chiral Chromatography for Enantiomeric Ratio Determination
Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)- and (S)-3-(Hydroxymethyl)hexanoic acid. Determining the enantiomeric ratio, or enantiomeric excess (ee), is crucial, especially in pharmaceutical applications where often only one enantiomer is biologically active. Chiral chromatography is the gold standard for this purpose.
There are two main approaches to chiral separation via chromatography:
Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For carboxylic acids, CSPs based on cyclodextrins, polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), or proteins are often effective in both HPLC and GC. researchgate.net The choice of mobile phase (for HPLC) or gas conditions (for GC) is critical for achieving optimal separation.
Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column (like a C18 column in HPLC). nih.gov A common CDA for carboxylic acids is a chiral amine. The success of this method depends on the purity of the CDA and the reaction proceeding to completion without any kinetic resolution.
The enantiomeric ratio is calculated by comparing the peak areas of the two separated enantiomers or diastereomers. For instance, in the analysis of pregabalin, a structurally related compound, pre-column derivatization with a chiral reagent followed by RP-HPLC analysis on a standard C18 column is a common method for determining the optical impurity. oup.com
Thin-Layer Chromatography (TLC) in Synthetic Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, for example, via a Grignard reaction, TLC can be used to track the consumption of the starting materials and the formation of the product. umich.edu
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then placed in a developing chamber containing a suitable mobile phase, usually a mixture of nonpolar and polar organic solvents (e.g., hexanes and ethyl acetate). The components of the mixture travel up the plate at different rates depending on their polarity; less polar compounds travel further up the plate (higher Rf value), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf value). glpbio.com
Since carboxylic acids are quite polar, they tend to have low Rf values. The progress of the reaction can be visualized by spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on the same plate. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The spots can be visualized under UV light if the compounds are UV-active, or by staining with a chemical reagent such as potassium permanganate (B83412) or an iodine chamber.
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the connectivity of all atoms in the molecule can be established. bmrb.ionih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the methyl group (a triplet), the methylene (B1212753) groups of the propyl chain (multiplets), the methine proton at C3 (a multiplet), the methylene protons adjacent to the hydroxyl group (a doublet of doublets or a multiplet), the methylene protons adjacent to the carboxyl group (a multiplet), and the acidic proton of the carboxylic acid and the proton of the alcohol (both broad singlets, which can be exchanged with D₂O).
¹³C NMR Spectroscopy: The carbon NMR spectrum shows the number of different carbon environments. For this compound, seven distinct carbon signals are expected: one for the carboxylic acid carbonyl, one for the C3 methine carbon, one for the hydroxymethyl carbon, and four for the remaining carbons of the hexanoyl chain. The chemical shifts of these carbons are indicative of their functionalization. docbrown.info
2D-NMR Spectroscopy: Two-dimensional NMR experiments are used to establish the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It helps to piece together the carbon skeleton by identifying neighboring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems across heteroatoms. researchgate.netyoutube.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general chemical shift principles and data for similar structures. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (COOH) | ~12.0, br s | ~178 |
| 2 (CH₂) | ~2.3, m | ~40 |
| 3 (CH) | ~2.1, m | ~45 |
| 4 (CH₂) | ~1.4, m | ~30 |
| 5 (CH₂) | ~1.3, m | ~22 |
| 6 (CH₃) | ~0.9, t, J=7.0 | ~14 |
| 1' (CH₂OH) | ~3.6, m | ~65 |
| OH | variable, br s | - |
| COOH | variable, br s | - |
Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C7H14O3, corresponding to a monoisotopic mass of 146.0943 Da and an average molecular weight of 146.18 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass measurement, which distinguishes it from other compounds with the same nominal mass.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly valuable for quantifying the compound in complex biological matrices. nih.gov This technique involves the separation of the analyte by liquid chromatography, followed by ionization (e.g., electrospray ionization - ESI) and two stages of mass analysis. The first stage selects the precursor ion (the ionized molecule), which is then fragmented, and the second stage analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. nih.govrsc.org A validated LC-MS/MS method for the related 3-hydroxypentanoic acid demonstrated excellent accuracy, precision, and recovery, highlighting the suitability of this platform. nih.gov
Table 1: Key Mass Spectrometric Data for this compound
| Property | Value | Source |
| Molecular Formula | C7H14O3 | nih.govfda.gov |
| Average Molecular Weight | 146.18 g/mol | nih.gov |
| Exact Mass (Monoisotopic) | 146.094294304 Da | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands corresponding to its two primary functional groups: a carboxylic acid and a primary alcohol.
The spectrum is expected to show the following key features:
O-H Stretching: A very broad absorption band is anticipated due to the hydroxyl (-OH) group of the carboxylic acid, which engages in strong hydrogen bonding. This peak typically appears in the region of 3300-2500 cm⁻¹. csbsju.edu The breadth of this peak is a hallmark of carboxylic acids and often overlaps with C-H stretching vibrations. csbsju.edudocbrown.info An additional, somewhat sharper O-H stretching band from the primary alcohol's hydroxymethyl group (-CH2OH) would also be expected around 3550-3230 cm⁻¹. docbrown.info
C-H Stretching: Absorptions from the stretching vibrations of the alkyl C-H bonds will be present around 3000-2850 cm⁻¹. csbsju.edu
C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) group of the carboxylic acid is a defining feature, typically appearing in the 1725-1700 cm⁻¹ range. csbsju.edudocbrown.info
C-O Stretching: The spectrum will also contain C-O stretching vibrations. One band, associated with the carboxylic acid, would be found around 1320-1210 cm⁻¹, while another from the primary alcohol would appear in the 1075-1000 cm⁻¹ region. csbsju.edu
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristic Appearance |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad |
| Alcohol | O-H Stretch | 3550 - 3230 | Broad |
| Alkane | C-H Stretch | 3000 - 2850 | Medium to Strong, Sharp |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Alcohol | C-O Stretch | 1075 - 1000 | Medium to Strong |
Integrated Analytical Platforms and Sample Preparation
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing this compound in complex samples such as biological fluids or environmental matrices. nih.govspringernature.com These integrated platforms leverage the separation power of chromatography with the specificity and sensitivity of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard procedure for the quantitative analysis of 3-hydroxy-fatty acids. nih.govspringernature.com In this technique, the sample is first vaporized and separated based on boiling point and polarity on a GC column. As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. nih.gov This allows for the separation of the target analyte from other matrix components before its identification and quantification. researchgate.netchromforum.org Due to the low volatility of this compound, derivatization is typically required prior to GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for analyzing polar and thermally unstable compounds that are not suitable for GC. LC-MS, and particularly its tandem version (LC-MS/MS), provides a robust platform for the analysis of hydroxy fatty acids in aqueous samples. nih.gov The compound is separated by liquid chromatography before being introduced into the mass spectrometer. This approach has been successfully used for the sensitive and selective determination of related compounds in plasma and other complex mixtures. nih.govrsc.org
Derivatization Strategies for Enhanced Analytical Detection and Resolution
Derivatization is a critical sample preparation step, particularly for GC-based analysis of polar compounds like this compound. The process involves chemically modifying the analyte to create a derivative with improved analytical properties, such as increased volatility, enhanced thermal stability, and better chromatographic peak shape. sigmaaldrich.com
Two common derivatization strategies for compounds containing carboxyl and hydroxyl groups are silylation and esterification.
Silylation: This is one of the most common derivatization methods for active hydrogen-containing compounds. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogens in both the carboxylic acid and alcohol functional groups with a trimethylsilyl (TMS) group. sigmaaldrich.comrestek.com This reaction effectively masks the polar groups, making the molecule more volatile and suitable for GC analysis. chromforum.orgsigmaaldrich.com The reaction is typically carried out by heating the sample with the reagent (e.g., at 60-75°C) for a specific duration. sigmaaldrich.comrestek.com
Esterification: This strategy specifically targets the carboxylic acid group. A common method is the formation of fatty acid methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF3-methanol). restek.com This reaction converts the -COOH group to a -COOCH3 group under mild conditions. While this derivatizes the acid, the hydroxyl group remains unchanged, though it may be derivatized in a subsequent step if necessary.
Table 3: Common Derivatization Strategies for this compound
| Strategy | Reagent Example | Target Functional Group(s) | Purpose for GC Analysis |
| Silylation | BSTFA + 1% TMCS | Carboxyl (-COOH) and Hydroxyl (-OH) | Increase volatility, improve peak shape, enhance thermal stability. sigmaaldrich.comrestek.com |
| Esterification | BF3-Methanol | Carboxyl (-COOH) only | Increase volatility of the carboxylic acid moiety. restek.com |
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the requested outline. The specified topics—including its biological roles, metabolic pathways in non-human systems, occurrence in microorganisms, and metabolic effects in rodent models—are not documented in published research.
The compound this compound is described in scientific literature exclusively as a synthetic chemical intermediate used in the manufacturing of the antiepileptic drug Brivaracetam. There is no evidence to suggest that it is a naturally occurring compound or that it plays any role in the biological or metabolic processes outlined in the query.
It is important to distinguish This compound from the similarly named but structurally different compound 3-hydroxyhexanoic acid . While 3-hydroxyhexanoic acid is a known monomer in bacterial poly(hydroxyalkanoate) (PHA) polymers and has been studied in microbial metabolism, this information does not apply to this compound. The strict requirement to focus solely on this compound prevents the inclusion of data from related but distinct chemical entities.
Therefore, content for the following sections and subsections of the requested outline cannot be generated due to a lack of available scientific data:
Biological Roles and Metabolic Pathways in Non Human Systems
Metabolic Studies in Model Organisms
Role in Energy Metabolism and Fatty Acid Homeostasis in Non-Human Animal Models
Fulfilling the request would require fabricating information, which contravenes the core principle of providing scientifically accurate content.
Applications As a Chiral Building Block and Research Tool
Chiral Building Block in Fine Chemical Synthesis
The ability to introduce specific stereochemistry is a cornerstone of modern chemical synthesis, and chiral molecules like 3-(hydroxymethyl)hexanoic acid are instrumental in this endeavor.
This compound serves as a key precursor in asymmetric synthesis, a process that selectively produces one enantiomer of a chiral product. The (R)-enantiomer of this compound is a notable intermediate in the synthesis of the antiepileptic drug Brivaracetam. nih.govchemicalbook.comresearchgate.net In one synthetic approach, (R)-3-(hydroxymethyl)hexanenitrile is hydrolyzed using sodium hydroxide (B78521) to yield (R)-3-(hydroxymethyl)hexanoic acid, which is then cyclized to form another key intermediate. nih.gov This highlights the compound's utility in creating complex, chirally pure molecules where specific stereoisomers are essential for therapeutic activity.
The synthesis of Brivaracetam further illustrates the use of this compound in constructing complex stereogenic centers. The (R)-enantiomer is crucial for forming the (R)-4-propyldihydrofuran-2(3H)-one intermediate, which possesses the specific stereochemistry required for the final drug molecule. nih.govchemicalbook.comgoogle.com The process involves the cyclization of (R)-3-(hydroxymethyl)hexanoic acid, demonstrating its role in translating the chirality of a relatively simple starting material to a more complex molecular architecture. nih.gov The ability to control the formation of stereogenic centers is paramount in medicinal chemistry, as different enantiomers can have vastly different biological activities.
Intermediate in the Synthesis of Specialty Chemicals
Beyond its role as a chiral building block, this compound is a valuable intermediate in the broader synthesis of specialty chemicals, particularly in the pharmaceutical and agrochemical sectors.
As previously noted, this compound is a key intermediate in the production of Brivaracetam. nih.govchemicalbook.comresearchgate.net Various patented synthetic routes for Brivaracetam utilize (R)-3-(hydroxymethyl)hexanoic acid or its derivatives. For instance, a racemic mixture of this compound can be separated using a chiral resolving agent to isolate the desired (R)-enantiomer. nih.gov This enantiopure acid is then converted into the lactone intermediate, (R)-4-propyldihydrofuran-2(3H)-one, a critical component for the final drug synthesis. nih.govgoogle.com
Interactive Table: Synthesis of Brivaracetam Intermediate
| Precursor | Reagents | Product | Application |
| (R)-3-(hydroxyl-methyl)hexanenitrile | Sodium hydroxide | (R)-3-(hydroxymethyl)hexanoic acid | Hydrolysis of the nitrile to a carboxylic acid. nih.gov |
| (R)-3-(hydroxymethyl)hexanoic acid | - | (R)-4-propyldihydrofuran-2(3H)-one | Intramolecular cyclization (lactonization). nih.govgoogle.com |
While direct studies on this compound in agrochemicals are limited, research on the closely related hexanoic acid suggests potential applications. Hexanoic acid has been identified as a potent inducer of plant resistance against a variety of pathogens. nih.govfrontiersin.orgnih.gov It can prime the plant's natural defense mechanisms, including the salicylic (B10762653) acid and jasmonic acid pathways, to protect against bacterial and fungal infections. nih.govmdpi.com For example, hexanoic acid has shown efficacy in managing citrus canker caused by Xanthomonas citri and bacterial spot on tomatoes caused by Xanthomonas perforans. mdpi.comnih.gov It has also been studied for its antifungal properties in corn silages, where it can inhibit the growth of mycotoxin-producing fungi. nih.gov Given that derivatives of hexanoic acid are explored for their insecticidal and fungicidal properties, this compound represents a candidate for similar research and development in the agrochemical field. ontosight.ai
Interactive Table: Agrochemical Activity of Hexanoic Acid
| Pathogen | Host Plant | Effect of Hexanoic Acid |
| Pseudomonas syringae | Tomato | Induces resistance by priming salicylic acid and jasmonic acid pathways. nih.govmdpi.com |
| Botrytis cinerea | Tomato, Arabidopsis | Induces resistance and primes defense-related genes. frontiersin.orgnih.gov |
| Xanthomonas citri | Citrus | Inhibits pathogen growth and reduces canker lesions. nih.gov |
| Xanthomonas perforans | Tomato | Exhibits bactericidal effects and reduces disease severity in greenhouse trials. mdpi.com |
| Toxigenic Fungi (e.g., Aspergillus) | Corn Silage | Inhibits fungal growth and reduces mycotoxin accumulation. nih.gov |
Role in Polymer Science Research
The bifunctional nature of this compound, containing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, makes it a suitable monomer for the synthesis of polyesters. rsc.org Polyesters are a significant class of polymers with wide-ranging applications, and there is growing interest in developing new polyesters from renewable and functional monomers.
The synthesis of polyesters from hydroxy acids can be achieved through two primary methods: polycondensation and ring-opening polymerization. rsc.orgtandfonline.comresearchgate.net In polycondensation, the hydroxyl group of one monomer molecule reacts with the carboxylic acid group of another, forming an ester linkage and eliminating a molecule of water. researchgate.net This process is repeated to build a long polymer chain.
Alternatively, this compound can first be converted into its corresponding lactone (a cyclic ester) through an intramolecular reaction. This lactone can then undergo ring-opening polymerization, where a catalyst or initiator opens the ring and adds the monomer units to a growing polymer chain. tandfonline.comrsc.org This method often allows for better control over the polymer's molecular weight and structure. tandfonline.com The use of hydroxy acids like this compound is an active area of research for creating biodegradable and functional polyesters for biomedical and environmental applications. rsc.org
Monomeric Unit in the Synthesis of Biodegradable Polyhydroxyalkanoates (PHAs)
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms. They are considered promising environmentally friendly alternatives to conventional plastics. The properties of PHAs can be tuned by incorporating different monomer units into the polymer chain.
While extensive research has been conducted on various hydroxyalkanoate monomers, the direct incorporation of this compound as a primary monomeric unit in PHA biosynthesis is not a widely documented phenomenon in publicly available scientific literature. The metabolic pathways of most PHA-producing organisms are typically geared towards the polymerization of (R)-3-hydroxyacyl-CoAs, which are derived from fatty acid metabolism or other central metabolic routes. The structure of this compound, with its hydroxymethyl group at the C3 position, presents a different steric and electronic profile compared to the more common 3-hydroxyalkanoate monomers.
However, the theoretical potential for its inclusion, perhaps through engineered biosynthetic pathways or synthetic polymerization methods, remains an area of interest. If incorporated, the pendant hydroxymethyl group would offer a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties.
Application as a Branching Agent in Polymer Architecture Design
The structure of this compound makes it a prime candidate for use as a branching agent in the synthesis of polyesters and other polymers. In a polymerization reaction, the carboxylic acid group can react to form an ester linkage, incorporating the molecule into the main polymer backbone. The primary hydroxyl group can then act as a site for initiating the growth of a new polymer chain, leading to a branched or hyperbranched architecture.
The introduction of branching can significantly alter the physical and mechanical properties of a polymer. For instance, branched polymers often exhibit lower viscosity in solution and in the melt compared to their linear counterparts of similar molecular weight. They can also have different solubility characteristics and may show improved processability.
In the context of biodegradable polymers like PHAs, the controlled introduction of branching using a molecule like this compound could lead to materials with:
Modified Crystallinity: Branching can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. This can result in polymers that are more flexible and less brittle.
Altered Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) of the polymer can be influenced by the degree of branching.
Enhanced Melt Strength: For some applications, a certain degree of branching can improve the melt strength of the polymer, which is beneficial for processes like film blowing and thermoforming.
While the specific use of this compound as a branching agent in PHA synthesis is not extensively detailed in current research, the principles of polymer chemistry suggest its potential in creating novel, tailored biodegradable materials. Further research would be needed to explore the enzymatic or chemical polymerization conditions that would allow for its efficient incorporation and to fully characterize the properties of the resulting branched polymers.
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 3-(hydroxymethyl)hexanoic acid, research is anticipated to move beyond traditional multi-step procedures that often involve harsh reagents and generate significant waste.
Mechanochemical Synthesis: A promising green alternative is mechanochemistry, which utilizes mechanical force to drive chemical reactions, often in the absence of a solvent. nih.govmdpi.comresearchgate.net This solvent-free approach could offer a direct and atom-economical route to this compound and its derivatives. researchgate.netuaeu.ac.ae The application of high-speed ball milling, for instance, has been shown to be effective for various organic transformations, including the synthesis of carboxylic acid derivatives. researchgate.net
Catalyst-Free and Photochemical Methods: The development of catalyst-free synthetic methods, potentially promoted by reagents like hexafluoroisopropanol (HFIP) under ambient conditions, presents another sustainable pathway. researchgate.net Furthermore, visible-light-mediated photocatalysis is emerging as a powerful tool for the functionalization of carboxylic acids, offering a mild and eco-friendly alternative to traditional methods. rsc.org
Future research in this area will likely focus on optimizing these green synthetic strategies to achieve high yields and purity of this compound, making its production more economically viable and environmentally friendly.
Exploration of Novel Biocatalytic Pathways and Enzyme Systems
Biocatalysis offers an attractive, green alternative to conventional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. The development of biocatalytic routes to this compound is a key area of future research, with a focus on enzyme discovery and engineering.
Enzyme Engineering for Novel Synthesis: While no specific enzyme has been identified for the direct synthesis of this compound, the field of enzyme engineering holds immense promise. nih.govyoutube.com Techniques such as directed evolution and rational design can be employed to alter the substrate specificity and catalytic activity of existing enzymes. nih.govyoutube.com For instance, fatty acid synthases, which are responsible for the biosynthesis of primary metabolites, could be engineered to produce this specific branched-chain hydroxy acid. nih.govmdpi.comfrontiersin.org
Harnessing Promiscuous Enzyme Activities: Many enzymes exhibit promiscuous activities, meaning they can catalyze reactions other than their primary biological function. nih.gov Research into the promiscuous activities of enzymes like lipases and aldolases could uncover biocatalysts capable of synthesizing this compound or its precursors. nih.govnumberanalytics.com The formation of carbon-carbon bonds is a critical step in its synthesis, and the expanding toolbox of biocatalytic C-C bond-forming reactions provides a strong foundation for this exploration. numberanalytics.comacs.orgmdpi.com
The table below summarizes potential enzyme classes that could be explored for the biocatalytic production of this compound.
| Enzyme Class | Potential Role in Synthesis | Relevant Research Findings |
| Fatty Acid Synthases (FAS) | Engineered to produce branched-chain fatty acids. | Can be metabolically engineered to alter fatty acid production. nih.govmdpi.comfrontiersin.org |
| Lipases | Promiscuous aldol-type reactions. | Known to catalyze C-C bond formation under certain conditions. nih.gov |
| Aldolases | Stereoselective formation of C-C bonds. | Key enzymes in the synthesis of polyketides and other natural products. numberanalytics.comacs.org |
| Thiamine Diphosphate (ThDP)-dependent Enzymes | Catalyze the formation of α-hydroxy ketones. | Can be engineered to accept novel substrates. acs.org |
| 'Ene'-reductases (EREDs) and Pyridoxal 5'-phosphate (PLP)-dependent enzymes | Can be engineered for radical C-C bond formations. | Evolved biocatalysts can create sterically crowded chiral centers. princeton.edu |
Advanced Analytical Methodologies for Trace Analysis in Complex Research Matrices
To understand the potential biological roles and environmental fate of this compound, sensitive and specific analytical methods are required for its detection and quantification at trace levels in complex samples such as biological fluids and environmental matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is the gold standard for the analysis of organic acids and their derivatives due to its high sensitivity and selectivity. nih.govnih.govmdpi.com The development of a dedicated LC-MS/MS method for this compound would involve optimizing chromatographic separation and mass spectrometric detection parameters. researchgate.netresearchgate.net The use of derivatization agents could also be explored to enhance ionization efficiency and improve detection limits. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.netnih.gov For the analysis of this compound, derivatization to increase its volatility would be necessary. This method is particularly well-suited for profiling organic acids in microbial cultures and other biological samples. nih.govresearchgate.net
The following table outlines key aspects of developing advanced analytical methods for this compound.
| Analytical Technique | Key Development Areas | Expected Outcomes |
| LC-MS/MS | Optimization of reversed-phase or HILIC chromatography; development of multiple reaction monitoring (MRM) methods. nih.govnih.govlipidmaps.org | High sensitivity and specificity for trace-level quantification in complex matrices. nih.govmdpi.comresearchgate.net |
| GC-MS | Development of robust derivatization protocols (e.g., silylation); optimization of gas chromatographic separation. nih.govresearchgate.net | Accurate quantification and metabolic profiling in microbial and biological samples. nih.govresearchgate.netnih.gov |
Broader Elucidation of Biological Roles in Diverse Non-Human Biological Systems
The biological functions of this compound are currently unknown. However, based on the roles of structurally related molecules, it is plausible that this compound plays a role in intercellular communication and microbial ecology.
Quorum Sensing and Biofilm Formation: Many bacteria use small molecules, including fatty acid derivatives, for quorum sensing—a process of cell-to-cell communication that regulates gene expression in response to population density. tdx.catmdpi.comnih.govnih.govscribd.com It is conceivable that this compound or its derivatives could act as signaling molecules, influencing processes such as biofilm formation, virulence factor production, and antibiotic resistance in certain bacterial species. tdx.catnih.gov Research has shown that other 3-hydroxy fatty acids can inhibit quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov
Microbial Ecology: The composition of fatty acids in bacterial cell membranes is crucial for their adaptation to different environments. scribd.com Branched-chain fatty acids can influence membrane fluidity and permeability. Future research could investigate whether this compound is produced by certain microorganisms and incorporated into their cell membranes, potentially affecting their survival and interactions within microbial communities.
Expanded Applications in Material Science and Green Chemistry Initiatives
The bifunctional nature of this compound makes it a promising candidate as a monomer for the synthesis of novel polymers and as a platform chemical in green chemistry.
Biodegradable Polyesters: The presence of both a carboxylic acid and a hydroxyl group allows this compound to undergo self-polycondensation or co-polymerization to form polyesters. mdpi.comnih.govnih.govspecificpolymers.com These polyesters could exhibit unique properties due to the branched structure and the presence of pendant hydroxymethyl groups, which could be further functionalized. This opens up possibilities for creating biodegradable polymers with tunable properties for applications in packaging, medicine, and agriculture. nih.govnih.govspecificpolymers.comrsc.org The use of bifunctional monomers derived from fatty acids is a growing area in the development of sustainable polymers. researchgate.net
Platform Chemical: 3-Hydroxyalkanoic acids are considered valuable platform chemicals that can be converted into a range of other useful compounds. nih.govrsc.orgnih.gov this compound could serve as a building block for the synthesis of specialty chemicals, surfactants, and lubricants. Its production from renewable resources through biocatalytic routes would align with the principles of green chemistry, contributing to a more sustainable chemical industry. nih.gov The derivatization of (R)-3-hydroxyoctanoic acid, a similar compound, has already yielded a library of bioactive compounds. nih.gov
The potential applications of this compound in these emerging fields are summarized in the table below.
| Application Area | Potential Use | Key Advantages |
| Material Science | Monomer for biodegradable polyesters and polyurethanes. mdpi.comnih.govresearchgate.net | Bifunctionality allows for polymerization; branched structure may impart unique material properties. nih.govspecificpolymers.com |
| Green Chemistry | Bio-based platform chemical for the synthesis of specialty chemicals, surfactants, and biofuels. nih.govnih.govacs.org | Potential for production from renewable resources; can be converted into a variety of value-added products. nih.govrsc.org |
Q & A
Q. What are the established laboratory synthesis methods for 3-(Hydroxymethyl)hexanoic acid?
Methodological Answer:
- Bacterial Fermentation : Utilize strains of Pseudomonas oleovorans or Pseudomonas putida to produce this compound via polyhydroxyalkanoate (PHA) biosynthesis pathways. Optimize carbon sources (e.g., fatty acids or glucose) and fermentation conditions (pH 6.5–7.5, 30°C) to enhance yield .
- Chemical Synthesis : Adapt protocols from related compounds (e.g., esterification or oxidation of hexanoic acid derivatives). For example, employ nucleophilic substitution with hydroxymethyl groups, followed by purification via column chromatography (silica gel, chloroform/methanol eluent) .
Q. Which analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and electron ionization (70 eV) to identify fragmentation patterns (e.g., m/z 132 for molecular ion) .
- Nuclear Magnetic Resonance (NMR) : Analyze -NMR peaks (e.g., δ 1.26 ppm for methyl groups, δ 4.42 ppm for hydroxymethyl protons) and -NMR signals (e.g., δ 20–30 ppm for aliphatic carbons) to confirm structure and purity .
Advanced Research Questions
Q. How does this compound contribute to PHA biosynthesis, and what experimental strategies resolve its polymerization mechanisms?
Methodological Answer:
- Role in PHA Biosynthesis : The compound acts as a monomer in microbial PHA synthesis, regulated by phaC genes. Use isotopic labeling (e.g., -glucose) to track incorporation into polymer chains via solid-state NMR .
- Enzyme Kinetics : Purify PHA synthase (phaC) and conduct in vitro assays with this compound-CoA thioesters. Monitor polymerization rates using dynamic light scattering (DLS) or size-exclusion chromatography (SEC) .
Q. What metabolic pathways link this compound to diabetic ketoacidosis, and how is it quantified in clinical samples?
Methodological Answer:
- Pathway Analysis : The compound accumulates due to impaired fatty acid β-oxidation. Use LC-MS/MS with deuterated internal standards (e.g., d-3-(Hydroxymethyl)hexanoic acid) to quantify serum/urine levels. Validate against patient cohorts with ketoacidosis vs. controls .
- Biomarker Validation : Perform receiver operating characteristic (ROC) curve analysis to establish diagnostic thresholds (sensitivity >90%, specificity >85%) .
Q. What challenges arise in isolating stereoisomers of this compound, and how are they addressed?
Methodological Answer:
- Isomer Separation : Use chiral stationary phases (e.g., Chiralpak IA column) with hexane/isopropanol (95:5) mobile phase to resolve (R)- and (S)-enantiomers .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) for stereoselective ester hydrolysis. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .
Q. How can researchers differentiate this compound from structurally similar hydroxylated fatty acids?
Methodological Answer:
Q. What experimental designs are recommended to study the compound’s stability under varying storage conditions?
Methodological Answer:
- Stability Studies : Store samples at -20°C in amber vials under nitrogen. Conduct accelerated degradation tests (40°C, 75% RH for 4 weeks) and monitor decomposition via HPLC-UV (λ = 210 nm) .
- Incompatibility Testing : Avoid strong oxidizers (e.g., HNO) and reduce exposure to moisture using desiccants .
Q. How can isotopic tracing elucidate the compound’s role in microbial carbon cycling?
Methodological Answer:
- -Labeling : Incubate soil or microbial cultures with -3-(Hydroxymethyl)hexanoic acid. Track mineralization (CO release) via scintillation counting or incorporation into biomass .
- Metabolomic Profiling : Use high-resolution MS (HRMS) to identify downstream metabolites (e.g., acetyl-CoA derivatives) in Pseudomonas spp. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
